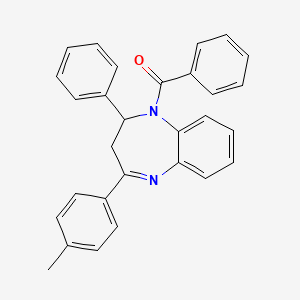![molecular formula C29H32N2O4S B11648503 2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11648503.png)
2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{2-[4-(SEC-BUTYL)PHENOXY]ETHOXY}-3-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-[4-(SEC-BUTYL)PHENOXY]ETHOXY}-3-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzothieno[2,3-d]pyrimidin-4(3H)-one Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the Sec-Butyl Group: This step involves the alkylation of a phenol derivative with sec-butyl bromide under basic conditions.
Etherification: The phenol group is then etherified with 2-(4-methoxyphenoxy)ethanol to introduce the ethoxy and methoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-[4-(SEC-BUTYL)PHENOXY]ETHOXY}-3-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary depending on the specific reaction but often involve the use of strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions used but can include various derivatives with modified functional groups.
Scientific Research Applications
2-(4-{2-[4-(SEC-BUTYL)PHENOXY]ETHOXY}-3-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO1
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-{2-[4-(SEC-BUTYL)PHENOXY]ETHOXY}-3-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{2-[4-(tert-BUTYL)PHENOXY]ETHOXY}-3-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- 2-(4-{2-[4-(ISOPROPYL)PHENOXY]ETHOXY}-3-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Uniqueness
The uniqueness of 2-(4-{2-[4-(SEC-BUTYL)PHENOXY]ETHOXY}-3-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C29H32N2O4S |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C29H32N2O4S/c1-4-18(2)19-9-12-21(13-10-19)34-15-16-35-23-14-11-20(17-24(23)33-3)27-30-28(32)26-22-7-5-6-8-25(22)36-29(26)31-27/h9-14,17-18H,4-8,15-16H2,1-3H3,(H,30,31,32) |
InChI Key |
WSPLKXAZFGENEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11648420.png)
![2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11648427.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B11648435.png)


![methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate](/img/structure/B11648464.png)
![N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B11648465.png)
![Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B11648469.png)
![(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11648470.png)
![2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B11648482.png)
![3-(4-Methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11648487.png)
![2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11648494.png)

![2-(3-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11648512.png)
